An In-depth Technical Guide to the Synthesis of 3-bromo-5-chloro-1H-indole
An In-depth Technical Guide to the Synthesis of 3-bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document outlines two primary synthetic pathways for the precursor 5-chloro-1H-indole, followed by a detailed protocol for its regioselective bromination to yield the target compound. Quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Synthesis of the Precursor: 5-chloro-1H-indole
The synthesis of the starting material, 5-chloro-1H-indole, can be effectively achieved through established methods such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis. Both methods offer reliable routes to substituted indoles.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of 5-chloro-1H-indole, (4-chlorophenyl)hydrazine is reacted with a suitable carbonyl compound, followed by cyclization.
Experimental Protocol: Fischer Indole Synthesis of 5-chloro-1H-indole
A common adaptation of the Fischer indole synthesis for an unsubstituted C2 and C3 indole involves the reaction of (4-chlorophenyl)hydrazine hydrochloride with pyruvic acid.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (4-chlorophenyl)hydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 10 | 1.79 g |
| Pyruvic acid | C₃H₄O₃ | 88.06 | 11 | 0.97 g |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 20 mL |
Procedure:
-
A mixture of (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and pyruvic acid (0.97 g, 11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 2 hours.
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The reaction mixture is then cooled to room temperature and poured into ice-water.
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The resulting precipitate is collected by filtration, washed with water, and then dissolved in a 2M sodium hydroxide solution.
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The aqueous solution is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 5-chloro-1H-indole.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis provides an alternative, high-yield route to indoles from o-nitrotoluenes.[2][3] This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[2]
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-chloro-1H-indole
This synthesis starts from 4-chloro-2-nitrotoluene.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 4-chloro-2-nitrotoluene | C₇H₆ClNO₂ | 171.58 |
| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 |
| Pyrrolidine | C₄H₉N | 71.12 |
| Raney Nickel | Ni | 58.69 |
| Hydrazine hydrate | H₆N₂O | 50.06 |
Procedure:
-
Enamine Formation: A solution of 4-chloro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal, and pyrrolidine in a suitable solvent (e.g., DMF) is heated to form the intermediate enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate, or alternatively, palladium on carbon with hydrogen gas.[3] This step reduces the nitro group to an amine, which then cyclizes to form the indole ring.
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Work-up and Purification: Following the reduction, the catalyst is removed by filtration, and the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography.
Logical Workflow for the Leimgruber-Batcho Synthesis:
Caption: Workflow for the Leimgruber-Batcho synthesis of 5-chloro-1H-indole.
Characterization Data for 5-chloro-1H-indole
| Property | Data |
| Molecular Formula | C₈H₆ClN |
| Molar Mass | 151.59 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69-71 °C |
| ¹H NMR (CDCl₃) | δ 8.0 (br s, 1H, NH), 7.59 (d, J=2.0 Hz, 1H, H4), 7.20 (d, J=8.7 Hz, 1H, H7), 7.12 (dd, J=8.7, 2.0 Hz, 1H, H6), 6.45 (m, 1H, H3), 7.12 (m, 1H, H2) ppm.[5] |
| ¹³C NMR (CDCl₃) | δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 (for 5-chloro-3-methyl-1H-indole, indicative of shifts for the 5-chloroindole core) ppm.[6][7] |
| Mass Spectrum | Molecular ion (M⁺) at m/z 151.[4] |
Synthesis of 3-bromo-5-chloro-1H-indole
The target compound, 3-bromo-5-chloro-1H-indole, is synthesized by the regioselective electrophilic bromination of 5-chloro-1H-indole. The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Reaction Pathway:
Caption: Synthesis of 3-bromo-5-chloro-1H-indole via bromination.
Experimental Protocol: Bromination of 5-chloro-1H-indole
This protocol is adapted from general procedures for the C3 bromination of indoles using NBS.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-chloro-1H-indole | C₈H₆ClN | 151.59 | 10 | 1.52 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.5 | 1.87 g |
| Acetonitrile | C₂H₃N | 41.05 | - | 50 mL |
Procedure:
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To a solution of 5-chloro-1H-indole (1.52 g, 10 mmol) in acetonitrile (50 mL) at 0 °C, N-bromosuccinimide (1.87 g, 10.5 mmol) is added in one portion.
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The resulting mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-chloro-1H-indole.
Characterization Data for 3-bromo-5-chloro-1H-indole
| Property | Data |
| Molecular Formula | C₈H₅BrClN |
| Molar Mass | 230.49 g/mol |
| Appearance | Expected to be a solid. |
| ¹H NMR | Expected to show the absence of the C3-H proton signal seen in the starting material and characteristic shifts for the remaining aromatic protons. |
| ¹³C NMR | The C3 signal is expected to shift significantly downfield upon bromination. |
| Mass Spectrum | Expected to show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine and chlorine atoms at m/z 229, 231, and 233. |
| IR Spectrum | An FTIR spectrum is available on SpectraBase, which can be used for comparison.[8] The spectrum would show characteristic N-H stretching and aromatic C-H and C-C vibrations. |
Safety Considerations
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Halogenated Compounds: Handle all halogenated organic compounds with care in a well-ventilated fume hood. They can be irritants and are potentially toxic.
-
Reagents: N-Bromosuccinimide is a lachrymator and an irritant. Pyruvic acid and glacial acetic acid are corrosive. Raney nickel is pyrophoric and should be handled with extreme caution. Hydrazine is toxic and a suspected carcinogen.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of 3-bromo-5-chloro-1H-indole is readily achievable through a two-step process involving the initial formation of 5-chloro-1H-indole, followed by regioselective bromination at the C3 position using N-bromosuccinimide. The Fischer indole and Leimgruber-Batcho syntheses both provide effective means to produce the necessary precursor. Careful control of reaction conditions during the bromination step is crucial to ensure high regioselectivity and yield. This guide provides the necessary experimental details and data to aid researchers in the successful synthesis and characterization of this valuable compound for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
